4-Methylbenzenesulfonate;1-methyl-2-methylsulfanyl-5-(trifluoromethyl)pyridin-1-ium
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Overview
Description
4-Methylbenzenesulfonate;1-methyl-2-methylsulfanyl-5-(trifluoromethyl)pyridin-1-ium is a complex organic compound that combines the structural features of a sulfonate group and a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonate;1-methyl-2-methylsulfanyl-5-(trifluoromethyl)pyridin-1-ium typically involves multi-step organic reactionsCommon reagents used in these reactions include methylating agents, sulfonating agents, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonate;1-methyl-2-methylsulfanyl-5-(trifluoromethyl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted pyridinium salts .
Scientific Research Applications
4-Methylbenzenesulfonate;1-methyl-2-methylsulfanyl-5-(trifluoromethyl)pyridin-1-ium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylbenzenesulfonate;1-methyl-2-methylsulfanyl-5-(trifluoromethyl)pyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylbenzenesulfonate
- 1-Methyl-2-methylsulfanyl-5-(trifluoromethyl)pyridine
- 4-Methylbenzenesulfonic acid
Uniqueness
4-Methylbenzenesulfonate;1-methyl-2-methylsulfanyl-5-(trifluoromethyl)pyridin-1-ium is unique due to its combined structural features, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-methylbenzenesulfonate;1-methyl-2-methylsulfanyl-5-(trifluoromethyl)pyridin-1-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3NS.C7H8O3S/c1-12-5-6(8(9,10)11)3-4-7(12)13-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-5H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSSZLMOVZTFCL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=C(C=CC(=C1)C(F)(F)F)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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